2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
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Overview
Description
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-5-oxo-phenyl)pyridin-3-ol.
Reduction: Formation of 2-(2-Hydroxyphenyl)pyridin-3-ol.
Substitution: Formation of 2-(2-Methoxy-5-hydroxyphenyl)pyridin-3-ol.
Scientific Research Applications
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinol: Similar structure but lacks the phenyl ring.
2-Chloro-5-hydroxypyridine: Similar structure but lacks the phenyl ring and hydroxyl group on the phenyl ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYZNOLFNZETQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682877 |
Source
|
Record name | 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-94-1 |
Source
|
Record name | 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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